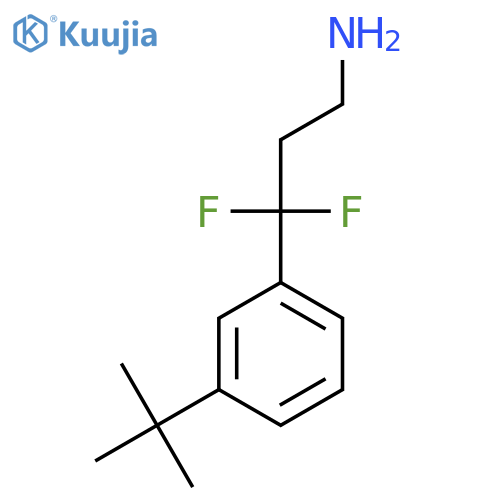Cas no 2229563-25-9 (3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)

2229563-25-9 structure
商品名:3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine
- EN300-1973535
- 2229563-25-9
-
- インチ: 1S/C13H19F2N/c1-12(2,3)10-5-4-6-11(9-10)13(14,15)7-8-16/h4-6,9H,7-8,16H2,1-3H3
- InChIKey: HEEVUCAKWAZLSN-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)(C1=CC=CC(=C1)C(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 227.14855593g/mol
- どういたいしつりょう: 227.14855593g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1973535-2.5g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 2.5g |
$4286.0 | 2023-09-16 | ||
| Enamine | EN300-1973535-1.0g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 1g |
$2186.0 | 2023-06-01 | ||
| Enamine | EN300-1973535-0.05g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 0.05g |
$1836.0 | 2023-09-16 | ||
| Enamine | EN300-1973535-10.0g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 10g |
$9400.0 | 2023-06-01 | ||
| Enamine | EN300-1973535-0.1g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 0.1g |
$1923.0 | 2023-09-16 | ||
| Enamine | EN300-1973535-0.5g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 0.5g |
$2098.0 | 2023-09-16 | ||
| Enamine | EN300-1973535-5g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 5g |
$6339.0 | 2023-09-16 | ||
| Enamine | EN300-1973535-5.0g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 5g |
$6339.0 | 2023-06-01 | ||
| Enamine | EN300-1973535-1g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 1g |
$2186.0 | 2023-09-16 | ||
| Enamine | EN300-1973535-10g |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine |
2229563-25-9 | 10g |
$9400.0 | 2023-09-16 |
3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
2229563-25-9 (3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
